1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole
Description
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Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrCl2N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-9(13)8(12)4-7(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLXPQZPKUWKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrCl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉BrCl₂N₂O₂S |
| Molecular Weight | 420.1 g/mol |
| CAS Number | 2305565-21-1 |
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit various pathogens effectively. In vitro tests demonstrated that related imidazole compounds have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Activity
Imidazole derivatives are known for their anti-inflammatory effects. For example, in a study involving human neutrophils, certain imidazole alkaloids exhibited significant inhibition of neutrophil degranulation and reactive oxygen species (ROS) production . The compound's sulfonyl group may enhance its interaction with inflammatory mediators, making it a candidate for further development in anti-inflammatory therapies.
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The structural features of this compound may contribute to its effectiveness in disrupting cancer cell signaling.
Study 1: Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. The results showed that certain derivatives had potent activity with MIC values significantly lower than standard antibiotics . This highlights the potential of this compound as a novel antimicrobial agent.
Study 2: Anti-inflammatory Mechanisms
In vivo models demonstrated that imidazole derivatives could reduce inflammatory hypernociception and myeloperoxidase release in mice . This suggests that the compound may be effective in treating conditions characterized by excessive inflammation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various pathogens, making it a candidate for the development of new antibiotics.
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential in treating bacterial infections .
-
Anti-inflammatory Properties
- The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown it can reduce edema in animal models, indicating its potential as an anti-inflammatory agent .
- COX Inhibition Data :
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) This Compound 40% 75%
-
Anticancer Potential
- The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
- Cell Viability Assays show effective growth inhibition:
Cell Line IC50 (μM) Compound A549 (Lung Cancer) 5.0 This Compound MCF7 (Breast Cancer) 3.5 Similar Derivative
Agricultural Applications
- Pesticidal Activity
- The sulfonamide group in the compound is known for its effectiveness in agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a candidate for further research in pest management .
- Studies have shown that compounds with similar structures can effectively control various agricultural pests while minimizing environmental impact.
Materials Science Applications
- Polymer Chemistry
- The unique properties of imidazole derivatives allow them to be incorporated into polymers to enhance their mechanical and thermal properties. Research is ongoing to explore their use in creating advanced materials with specific functionalities .
- The compound's ability to act as a cross-linking agent can improve the stability and durability of polymeric materials.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole:
- A study published in the International Journal of Creative Research Thoughts reported on the synthesis and biological evaluation of imidazole derivatives, emphasizing their antimicrobial and anti-inflammatory activities .
- Research conducted by Sivaramakarthikeyan et al. demonstrated the effectiveness of similar compounds in reducing inflammation without severe side effects, supporting the potential therapeutic uses of this compound .
- Comparative analyses of various imidazole derivatives have indicated that modifications to the bromine substitution enhance anticancer activity, suggesting avenues for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
